EG 00229

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

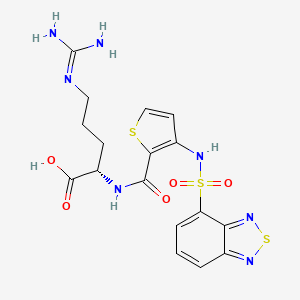

EG 00229 ist ein kleines Molekül, das für seine Rolle als Neuropilin-1 (NRP1)-Antagonist bekannt ist. Es hemmt die Bindung von vaskulärem endothelialen Wachstumsfaktor A (VEGFA) an die NRP1 b1 CendR-Bindungstasche, ohne die VEGFA-Bindung an VEGFR-1 und VEGFR-2 zu beeinflussen . Diese Verbindung hat gezeigt, dass sie das Potenzial hat, die VEGFA-induzierte VEGFR-2-Tyrosinkinasephosphorylierung in menschlichen Nabelschnurvenen-Endothelzellen (HUVECs) zu reduzieren und die VEGFA-induzierte Zellmigration und Lebensfähigkeit in verschiedenen Krebszelllinien zu dämpfen .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird EG 00229 als Werkzeugverbindung verwendet, um die Wechselwirkungen zwischen Neuropilin-1 und vaskulärem endothelialen Wachstumsfaktor A zu untersuchen. Es hilft beim Verständnis der Bindungsmechanismen und der Rolle von Neuropilin-1 in verschiedenen biologischen Prozessen .

Biologie

In der biologischen Forschung wird this compound verwendet, um die Rolle von Neuropilin-1 in Zellsignalwegen zu untersuchen. Es wurde gezeigt, dass es die Zellmigration und Lebensfähigkeit in Krebszelllinien hemmt, was es zu einer wertvollen Verbindung für die Krebsforschung macht .

Medizin

In der Medizin hat this compound potenzielle therapeutische Anwendungen in der Krebsbehandlung. Durch die Hemmung der Wechselwirkung zwischen Neuropilin-1 und vaskulärem endothelialen Wachstumsfaktor A kann es das Tumorwachstum und die Angiogenese reduzieren, was es zu einem vielversprechenden Kandidaten für Krebstherapien macht .

Industrie

In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Medikamente verwendet, die auf Neuropilin-1 abzielen. Seine Fähigkeit, spezifische Protein-Protein-Wechselwirkungen zu hemmen, macht es zu einer wertvollen Leitverbindung für die Wirkstoffforschung .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die b1 CendR-Bindungstasche von Neuropilin-1 bindet und so die Bindung von vaskulärem endothelialen Wachstumsfaktor A hemmt. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, die an Zellmigration, Proliferation und Überleben beteiligt sind . Zu den molekularen Zielstrukturen gehören Neuropilin-1 und die damit verbundenen Signalwege, die vaskuläre endotheliale Wachstumsfaktorrezeptoren beinhalten .

Wirkmechanismus

Target of Action

EG 00229, also known as (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid, primarily targets the Neuropilin 1 (NRP1) receptor . NRP1 is a non-tyrosine kinase receptor involved in the regulation of cell survival, migration, and angiogenesis .

Mode of Action

this compound selectively inhibits the binding of Vascular Endothelial Growth Factor A (VEGF-A) to the b1 domain of the NRP1 receptor . It does this with an IC50 of 3 μM, indicating a high degree of selectivity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting the binding of VEGF-A to NRP1, this compound reduces VEGF-A-induced VEGFR-2 tyrosine phosphorylation in human umbilical vein endothelial cells (HUVECs) . This leads to a decrease in the downstream signaling events that promote angiogenesis and cell survival .

Result of Action

The inhibition of VEGF-A binding to NRP1 by this compound leads to a significant reduction in cell viability over a 48-hour incubation period . This is observed in A549 cells, a lung carcinoma cell line . Additionally, this compound attenuates VEGFA-induced cell migration .

Biochemische Analyse

Biochemical Properties

EG 00229 functions as a neuropilin 1 (NRP1) receptor antagonist. It selectively inhibits the binding of vascular endothelial growth factor A (VEGFA) to the NRP1 b1 domain with an IC50 value of 3 μM . This inhibition does not affect the binding of VEGFA to VEGFR-1 and VEGFR-2 . By reducing VEGFA-induced VEGFR-2 tyrosine phosphorylation in human umbilical vein endothelial cells (HUVECs), this compound attenuates VEGFA-induced cell migration and reduces the viability of A549 lung carcinoma cells in vitro . Additionally, this compound inhibits the binding of the CendR motif in the S1 protein of SARS-CoV-2 to NRP1, thereby reducing the efficiency of SARS-CoV-2 infection in Caco-2 cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human umbilical vein endothelial cells (HUVECs), this compound reduces VEGFA-induced cell migration and tyrosine phosphorylation of VEGFR-2 . In A549 lung carcinoma cells, this compound decreases cell viability and enhances the cytotoxicity of chemotherapeutic agents such as paclitaxel and 5-fluorouracil . Furthermore, this compound has been shown to reduce the efficiency of SARS-CoV-2 infection in Caco-2 cells by inhibiting the binding of the virus’s S1 protein to NRP1 .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a neuropilin 1 (NRP1) receptor antagonist. By binding to the NRP1 b1 domain, this compound inhibits the interaction between vascular endothelial growth factor A (VEGFA) and NRP1 . This inhibition prevents the downstream signaling events that are typically triggered by VEGFA binding, such as the phosphorylation of VEGFR-2 and subsequent cell migration and proliferation . Additionally, this compound’s inhibition of the CendR motif in the S1 protein of SARS-CoV-2 reduces the virus’s ability to infect host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time frames. The compound has demonstrated stability and efficacy in inhibiting VEGFA-induced cellular responses over extended periods . Long-term studies have shown that this compound can consistently reduce cell migration and viability in vitro . Additionally, the compound’s ability to inhibit SARS-CoV-2 infection has been maintained over time in Caco-2 cell cultures .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound can enhance its inhibitory effects on VEGFA-induced cellular responses . At excessively high doses, this compound may exhibit toxic or adverse effects, including reduced cell viability and potential off-target interactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a neuropilin 1 (NRP1) receptor antagonist. The compound interacts with enzymes and cofactors that regulate the binding of vascular endothelial growth factor A (VEGFA) to NRP1 . By inhibiting this interaction, this compound affects the metabolic flux and levels of metabolites associated with angiogenesis and tumor progression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit VEGFA binding to NRP1 suggests that it may be localized to areas with high NRP1 expression, such as endothelial cells and tumor tissues . This localization enhances the compound’s efficacy in targeting angiogenesis and tumor growth.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target, neuropilin 1 (NRP1). The compound is likely to be found in the plasma membrane and cytoplasm, where NRP1 is expressed . This localization allows this compound to effectively inhibit VEGFA binding and subsequent signaling events. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments may further influence its activity and function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von EG 00229 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Benzothiadiazol-Molekül enthält. Die wichtigsten Schritte umfassen in der Regel:

Bildung des Benzothiadiazol-Kerns: Dies wird durch die Reaktion von 2-Aminobenzolsulfonamid mit Thionylchlorid erreicht, um den Benzothiadiazol-Ring zu bilden.

Kupplungsreaktionen: Der Benzothiadiazol-Kern wird dann über eine Sulfonamid-Verknüpfung mit einem Thiophen-Derivat gekoppelt.

Endgültige Kupplung mit L-Arginin: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit L-Arginin, um die vollständige this compound-Struktur zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich ähnliche Synthesewege verfolgen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effiziente Reinigungsmethoden und skalierbare Reaktionsbedingungen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

EG 00229 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Sulfonamid- und Thiophen-Moleküle können an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Der Benzothiadiazol-Ring kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese in typischen Anwendungsszenarien seltener vorkommen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine und Thiole, wobei die Bedingungen typischerweise milde Basen und Lösungsmittel wie Dimethylsulfoxid (DMSO) umfassen.

Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene Sulfonamid-Derivate ergeben, während Oxidationsreaktionen den Benzothiadiazol-Ring modifizieren können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

EG 00230: Ein weiterer Neuropilin-1-Antagonist mit ähnlichen Bindungseigenschaften, aber unterschiedlicher chemischer Struktur.

EG 00231: Eine Verbindung, die sowohl Neuropilin-1 als auch den vaskulären endothelialen Wachstumsfaktorrezeptor 2 hemmt, bietet eine breitere Palette an Hemmung.

Einzigartigkeit

EG 00229 ist einzigartig in seiner selektiven Hemmung von Neuropilin-1, ohne den vaskulären endothelialen Wachstumsfaktorrezeptor 1 und 2 zu beeinflussen. Diese selektive Hemmung ermöglicht gezielte therapeutische Anwendungen mit potenziell weniger Nebenwirkungen im Vergleich zu Verbindungen, die mehrere Rezeptoren hemmen .

Eigenschaften

IUPAC Name |

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O5S3/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWMEDURALZMEV-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)

![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B560228.png)

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)

![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)

![ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560233.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)

![5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride](/img/structure/B560247.png)

![dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate](/img/structure/B560249.png)